3-(2-Azetidinylmethoxy)pyridine

Beschreibung

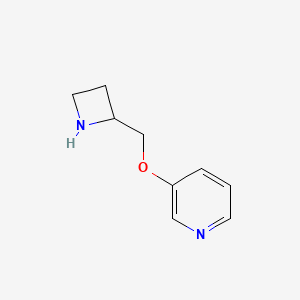

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(azetidin-2-ylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-9(6-10-4-1)12-7-8-3-5-11-8/h1-2,4,6,8,11H,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFMBGWHHBCWCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Azetidinylmethoxy Pyridine and Analogues

Stereoselective Synthetic Pathways to the (S)-Enantiomer of 3-(2-Azetidinylmethoxy)pyridine

The (S)-enantiomer of this compound, also known as A-85380, is of significant pharmacological interest. A common and effective stereoselective synthesis route involves the coupling of a suitably protected chiral azetidine (B1206935) building block with a pyridine (B92270) derivative.

A key intermediate, (S)-1-(tert-butoxycarbonyl)-2-azetidinemethanol, is prepared from L-azetidine-2-carboxylic acid. This chiral alcohol is then coupled with a pyridine derivative, such as 2-fluoro-3-hydroxypyridine, under Mitsunobu reaction conditions. acs.org This reaction typically employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature to form the ether linkage. acs.org The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen, which is typically achieved using a strong acid like trifluoroacetic acid (TFA), to yield the desired (S)-enantiomer. acs.org

This general strategy is adaptable for the synthesis of various analogues by substituting the pyridine component with other functionalized pyridinols.

Strategies for Pyridine Ring Functionalization and Derivatization

Modifying the pyridine ring of this compound allows for the exploration of structure-activity relationships and the development of ligands with tailored properties.

Halogenated analogues of this compound have been synthesized to serve as pharmacological probes and as potential candidates for radiohalogenated tracers. The general synthetic approach involves the etherification of the corresponding halo-3-pyridinols with 1-(tert-butoxycarbonyl)-2(S)-azetidinemethanol via the Mitsunobu reaction, followed by deprotection.

This method has been successfully used to prepare a series of analogues with halogen substituents (Fluoro, Chloro, Bromo, Iodo) at the 2-, 5-, or 6-positions of the pyridine ring. The required halopyridinols are either commercially available or can be synthesized through established methods. For instance, novel fluoropyridinols can be synthesized via halogen exchange from available iodopyridinols.

The binding affinities of these halogenated analogues for nAChRs have been determined through competition assays with radioligands like (±)-[3H]epibatidine. The position and nature of the halogen substituent significantly impact the binding affinity.

| Compound | Substituent Position | Halogen | Binding Affinity (Ki, pM) |

|---|---|---|---|

| 2-Fluoro analogue | 2 | F | Subnanomolar |

| 2-Chloro analogue | 2 | Cl | Lower affinity |

| 2-Bromo analogue | 2 | Br | Lower affinity |

| 2-Iodo analogue | 2 | I | Lower affinity |

| 5-Iodo analogue | 5 | I | 11 |

| 6-Halo analogues | 6 | F, Cl, Br, I | Subnanomolar |

Beyond halogenation, other functional groups have been introduced onto the pyridine ring to create novel analogues. For example, 3-(2-(S)-azetidinylmethoxy)-5-(3'-fluoropropyl)pyridine, known as nifzetidine, was developed as a high-affinity antagonist for nicotinic α4β2 receptors. researchgate.netresearchgate.net Its synthesis starts from 3-bromo-5-methoxypyridine, which is converted to 3-bromo-5-pyridinol by refluxing with hydrobromic acid. researchgate.net This intermediate then undergoes further reactions to introduce the fluoropropyl side chain and subsequent coupling with the azetidine moiety.

Another example is the synthesis of KS7, or 3-(2-(S)-azetidinylmethoxy)-5-(1,4-diaza-bicyclo[3.2.2]nonane)pyridine, which was designed to target different subunits of the nAChR. researchgate.netnih.gov The synthesis of such complex molecules involves multi-step sequences to build and attach the bicyclic amine substituent to the pyridine core before coupling with the azetidinylmethoxy side chain.

Pyridine N-oxides are versatile intermediates in pyridine chemistry because the N-oxide group activates the ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgresearchgate.netscripps.edu

The synthesis of pyridine N-oxides is typically achieved by the oxidation of the parent pyridine using reagents such as peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. organic-chemistry.orgorgsyn.orggoogle.com Once formed, the N-oxide can direct the introduction of various substituents. For instance, treatment of a pyridine N-oxide with phosphorus oxychloride (POCl3) can introduce a chlorine atom at the 2- or 4-position. wikipedia.orgchemtube3d.com This chloropyridine can then be used in further functionalization reactions. After the desired substitutions are made, the N-oxide group can be removed by deoxygenation, for example, using zinc dust, to restore the pyridine ring. wikipedia.org This strategy provides an alternative route to precursors needed for the synthesis of functionalized this compound analogues.

Modifications of the Azetidine Moiety and Their Synthetic Approaches

While modifications of the pyridine ring are common, altering the structure of the azetidine moiety offers another avenue for creating novel analogues. The inherent ring strain of azetidines makes them interesting substrates for various synthetic transformations. rsc.org Modern synthetic methods provide several approaches to functionalized azetidines that could be applied to this class of compounds.

One advanced strategy is the palladium-catalyzed intramolecular amination of C(sp3)-H bonds. acs.orgnih.govrsc.org This method allows for the direct formation of the azetidine ring from an acyclic amine precursor containing a picolinamide (B142947) (PA) directing group, offering a pathway to substituted azetidines. acs.orgnih.gov

[2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction between an imine and an olefin, provide a direct and atom-economical route to the azetidine core. chemrxiv.orgmdpi.com Visible light-mediated versions of this reaction have been developed, allowing for the synthesis of highly functionalized azetidines under mild conditions. chemrxiv.orgresearchgate.net

Furthermore, strain-release-driven methodologies using highly strained intermediates like azabicyclo[1.1.0]butanes have been employed for the modular, multi-component synthesis of densely functionalized azetidines. nih.govresearchgate.net These approaches, along with the reduction of β-lactams (azetidin-2-ones), provide a toolbox for creating novel azetidine building blocks that could be incorporated into analogues of this compound. rsc.orgmagtech.com.cn

Radiosynthesis of Imaging Probes

The development of radiolabeled analogues of this compound is crucial for their use as imaging probes in Positron Emission Tomography (PET). The short half-life of positron-emitting isotopes, such as fluorine-18 (B77423) (t1/2 ≈ 110 min), necessitates rapid and efficient radiosynthetic methods.

A prominent example is the radiosynthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]2-F-A-85380 or [18F]2FA). acs.orgnih.gov This is typically achieved through a two-step process starting with a suitable precursor. High-efficiency precursors like 2-nitro-3-[2(S)-N-(tert-butoxycarbonyl)-2-azetidinylmethoxy]pyridine or, more effectively, (3-[2(S)-N-(tert-butoxycarbonyl)-2-azetidinylmethoxy]pyridin-2-yl)trimethylammonium trifluoromethanesulfonate (B1224126) are used. acs.org The radiosynthesis involves a no-carrier-added nucleophilic aromatic substitution with K[18F]F-Kryptofix 2.2.2 complex to introduce the [18F]fluorine atom, followed by acidic removal of the Boc protecting group. acs.orgresearchgate.net This process has been optimized to achieve high radiochemical yields in a short synthesis time. researchgate.net

Similarly, [18F]nifzetidine (3-(2-(S)-azetidinylmethoxy)-5-(3'-[18F]fluoropropyl)pyridine) has been synthesized for PET imaging. researchgate.netpatsnap.com The radiosynthesis involves the [18F]fluorination of a tosylate precursor, followed by deprotection. These methods provide the necessary radiotracers for in vivo imaging of nAChRs.

| Radiotracer | Precursor Type | Radiochemical Yield (decay-corrected) | Total Synthesis Time |

|---|---|---|---|

| [18F]2-F-A-85380 ([18F]2FA) | Trimethylammonium triflate | High | 50-53 min |

| [18F]nifzetidine | Tosylate | 20-40% | Not specified |

Fluorination Strategies for [18F]-Labeling (e.g., nucleophilic aromatic substitution)

The introduction of the short-lived positron-emitting isotope fluorine-18 ([18F]) into the pyridine ring of this compound analogues is most commonly achieved through nucleophilic aromatic substitution (S_NAr) reactions. This strategy involves the displacement of a suitable leaving group on a precursor molecule by [18F]fluoride. The choice of leaving group and the specific reaction conditions are critical for achieving high radiochemical yields and specific activity.

Several precursors have been investigated for the synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]FA), a well-studied analogue. nih.gov These precursors typically feature a protecting group, such as tert-butoxycarbonyl (Boc), on the azetidine nitrogen to prevent side reactions. The final step of the synthesis involves the acidic deprotection of this group.

Precursors and Leaving Groups:

Nitro Precursors: The 2-nitro group is an effective leaving group for S_NAr. The radiosynthesis of 2-[18F]FA using the precursor, 2-nitro-3-[2-((S)-N-tert-butoxycarbonyl-2-azetidinymethoxy]pyridine, has been shown to provide high radiochemical yields of 49-52%. nih.gov

Trialkylammonium Precursors: Trimethylammonium trifluoromethanesulfonate salts have also been successfully employed as leaving groups. nih.gov This approach has been used for the automated synthesis of 2-[18F]FA, yielding the product in 58% yield within 45 minutes. nih.gov

Iodo Precursors: While feasible, the use of an iodo leaving group, as in 2-iodo-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrroline)methoxy]pyridine, resulted in lower radiochemical yields of around 10%. nih.gov

The standard procedure for [18F]-fluorination involves treating the precursor with [18F]fluoride, typically as a complex with potassium and Kryptofix 2.2.2, in an appropriate solvent at an elevated temperature. nih.govnih.gov This is followed by purification and deprotection to yield the final radiolabeled compound. nih.gov

| Precursor Leaving Group | Radiochemical Yield (avg.) | Total Synthesis Time | Reference |

|---|---|---|---|

| 2-Nitro | 49-52% | 50-53 min | nih.gov |

| 2-Trimethylammonium | 58% | 45 min | nih.gov |

| 2-Iodo | 10% | 120 min | nih.gov |

Iodination and Bromination Methodologies for Radioligand Development

For the development of SPECT and PET radioligands using iodine and bromine radioisotopes, electrophilic substitution on organometallic precursors, particularly trialkylstannanes, is the predominant method. This approach allows for the efficient and regioselective incorporation of radiohalogens.

Iodination ([123I]):

The synthesis of 5-[123I]iodo-3-[2(S)-2-azetidinylmethoxy]pyridine (5-[123I]IA), an analogue for SPECT imaging, utilizes a trimethylstannyl precursor. nih.gov The radiosynthesis is a two-step procedure:

Radioiododestannylation: The precursor, 5-trimethylstannyl-3-[1-tert-butoxycarbonyl-2(S)-azetidinyl)methoxy]pyridine, is treated with [123I]iodide in the presence of an oxidizing agent, such as chloramine-T. nih.gov This electrophilic substitution reaction replaces the trimethylstannyl group with iodine-123.

Deprotection: The Boc protecting group is subsequently removed using acid to yield the final product, 5-[123I]IA. nih.gov

This method has been reported to provide average radiochemical yields of 40-55% with high specific activity. nih.gov

Bromination ([76Br]):

A similar strategy is employed for the synthesis of brominated analogues for PET imaging. The synthesis of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine ([76Br]BAP) was achieved through an oxidative bromodestannylation reaction. nih.gov The corresponding trimethylstannyl precursor was reacted with [76Br]bromide, resulting in a radiochemical yield of 25%. nih.gov

| Radiolabel | Precursor | Methodology | Radiochemical Yield | Reference |

|---|---|---|---|---|

| 123I | 5-Trimethylstannyl-3-[1-tert-butoxycarbonyl-2(S)-azetidinyl)methoxy]pyridine | Oxidative radioiodination (Chloramine-T) | 40-55% | nih.gov |

| 76Br | 5-Trimethylstannyl-3-[[2(S)-azetidinyl]methoxy]pyridine | Oxidative bromodestannylation | 25% | nih.gov |

Structure Activity Relationship Sar Studies of Azetidinylmethoxy Pyridine Scaffolds

Influence of Pyridine (B92270) Ring Substitutions on nAChR Binding and Function

The pyridine ring is a critical component of the 3-(2-azetidinylmethoxy)pyridine scaffold, playing a vital role in its interaction with nAChRs. Modifications to this ring, such as the introduction of various substituents, can profoundly alter the compound's binding affinity and functional profile.

Positional Effects of Halogen Substitution (e.g., 2-fluoro vs. 2-chloro vs. 5- and 6-halo)

Halogenation of the pyridine ring has been a key strategy in modulating the pharmacological properties of this compound analogs. The position of the halogen substituent is a determining factor for receptor affinity.

Research has shown that analogs with a halogen substituent at the 5- or 6-position of the pyridine ring, as well as the 2-fluoro analog, exhibit high, subnanomolar affinity for nAChRs in rat brain membranes. nih.govacs.org For instance, the 2-fluoro derivative, F-A-85380, competitively displaced known radioligands with very high affinity, displaying Ki values of 48 pM and 46 pM against [³H]cytisine and [³H]epibatidine, respectively. nih.gov In contrast, introducing bulkier halogens like chlorine, bromine, or iodine at the 2-position leads to a significant decrease in binding affinity. nih.govacs.org This suggests that the steric bulk at the 2-position is detrimental to the ligand-receptor interaction. Quantum chemical calculations have indicated that bulky substituents at this position can cause notable changes in the molecular geometry, which may explain the reduced affinity. nih.gov

The nature of the halogen also influences binding. For example, in a related series of epibatidine (B1211577) analogs, the fluoro analog showed significantly greater affinity for β2-containing receptors over β4-containing ones. nih.gov Similarly, the bromo analog displayed higher affinity at β2- than at β4-containing receptors. nih.gov These findings highlight the nuanced effects of both the position and the type of halogen on receptor selectivity.

Table 1: In Vitro nAChR Binding Affinities of Halogenated 3-(2(S)-Azetidinylmethoxy)pyridine Analogs

| Compound | Substitution | Ki (pM) vs. [³H]epibatidine |

|---|---|---|

| A-85380 | Unsubstituted | 50 ± 10 |

| Analog 1 | 2-Fluoro | 48 |

| Analog 2 | 2-Chloro | >1000 |

| Analog 3 | 5-Fluoro | 30 |

| Analog 4 | 5-Chloro | 11 |

| Analog 5 | 6-Iodo | 210 |

Impact of Alkyl and Other Substituents on Receptor Affinity and Selectivity

Beyond halogens, the introduction of alkyl and other functional groups on the pyridine ring also significantly impacts nAChR binding. In a series of analogs of a related compound, 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, substitutions at the 2-, 4-, 5-, and 6-positions of the pyridine ring resulted in a wide range of binding affinities, with Ki values from 0.15 to over 9000 nM. nih.govresearchgate.net This demonstrates that pyridine substitution can dramatically affect not only affinity but also functional efficacy at different nAChR subtypes, leading to the identification of subtype-selective agonists and antagonists. nih.govresearchgate.net

Role of the Azetidine (B1206935) Ring Chirality and Substituent Effects

The azetidine ring, a four-membered saturated nitrogen heterocycle, is another key pharmacophoric element. clockss.org Its inherent ring strain, approximately 25 kcal/mol, makes it a versatile component in medicinal chemistry. clockss.org The stereochemistry of the azetidine ring is particularly crucial for high-affinity nAChR binding.

The (S)-enantiomer of this compound, also known as A-85380, is the active form, demonstrating high affinity and selectivity for the α4β2 nAChR subtype. nih.govnih.gov This stereoselectivity is a common feature in many nicotinic ligands, where the specific spatial arrangement of the nitrogen-containing ring is critical for optimal interaction with the chiral environment of the receptor's binding site. In a study on aporphine (B1220529) derivatives, the levorotatory configuration at a specific chiral center was found to be essential for maintaining antiarrhythmic activity, indicating the importance of chirality for biological function. mdpi.com

Substitutions on the azetidine ring itself can also modulate activity. While the parent this compound has an unsubstituted azetidine ring, modifications at this position could offer another avenue for refining the pharmacological profile, although this has been less explored compared to pyridine ring substitutions.

Significance of the Methoxy (B1213986) Linker in Ligand-Receptor Interactions

The methoxy (-O-CH₂-) linker connecting the pyridine and azetidine rings is not merely a spacer but an active contributor to the ligand-receptor interaction. This ether linkage plays a crucial role in orienting the two heterocyclic rings in the appropriate conformation for binding within the nAChR ligand-binding domain.

The oxygen atom of the ether linker can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the receptor binding pocket. nih.gov The flexibility of this linker allows the molecule to adopt a low-energy conformation that complements the topology of the binding site. Studies on related pyridyl ethers have underscored the importance of this linker for high-affinity binding. nih.govresearchgate.net The precise length and composition of the linker are critical; even small changes can lead to significant alterations in affinity and efficacy.

Analysis of Conformational and Electronic Properties in SAR

Molecular modeling studies have shown that high-affinity analogs of this compound can adopt low-energy conformations that allow for a tight superposition with other potent nicotinic agonists like epibatidine. nih.gov The conformation of the molecule is influenced by the substituents on the pyridine ring. For example, bulky substituents at the 2-position can force the pyridine and azetidine moieties into a less favorable orientation for binding, explaining the observed drop in affinity. nih.gov

Computational and Molecular Modeling Approaches in Azetidinylmethoxy Pyridine Research

Quantum Chemical Calculations and Molecular Geometry Analysis

Quantum chemical calculations are fundamental in determining the electronic structure and optimal geometry of 3-(2-Azetidinylmethoxy)pyridine and its analogues. These methods provide insights into how structural modifications influence the molecule's properties.

Detailed Research Findings: Research on halo-substituted derivatives of 3-(2(S)-Azetidinylmethoxy)pyridine, also known as A-85380, has utilized semi-empirical quantum chemical calculations, such as the AM1 method, to investigate molecular geometry. nih.govacs.org These studies demonstrated that introducing bulky substituents, particularly at the 2-position of the pyridine (B92270) ring (e.g., chloro, bromo, and iodo groups), leads to significant alterations in the molecular geometry. nih.govacs.org In contrast, smaller substituents like fluorine at the same position, or halogens at the 5- or 6-positions, result in less dramatic geometric changes. nih.govacs.org These calculations are critical for correlating structural changes with the observed binding affinities for nAChRs. For instance, the substantial decrease in affinity for 2-chloro, 2-bromo, and 2-iodo analogues is directly linked to the notable changes in molecular geometry induced by these bulky halogens. nih.govacs.org Theoretical studies on various 3-substituted pyridines often employ methods like AM1 and PM5 to calculate properties such as acidity constants (pKa) by considering different tautomers and conformers in aqueous solutions. mdpi.com

The table below summarizes the impact of substituents on the affinity of A-85380 analogues, which is explained by computational geometry analysis.

Table 1: Affinity of A-85380 Analogues for Nicotinic Acetylcholine (B1216132) Receptors

| Compound | Substituent Position | Substituent | Binding Affinity (Ki, pM) | Geometric Impact |

|---|---|---|---|---|

| A-85380 | - | -H | 50 | Reference Geometry |

| 2-Fluoro-A-85380 | 2 | -F | 46-48 | Minor |

| 2-Chloro-A-85380 | 2 | -Cl | Significantly Lower | Notable Change |

| 2-Bromo-A-85380 | 2 | -Br | Significantly Lower | Notable Change |

| 2-Iodo-A-85380 | 2 | -I | Significantly Lower | Notable Change |

| 5-Iodo-A-85380 | 5 | -I | 11 | Minor |

Ligand-Receptor Docking Simulations and Prediction of Binding Modes

Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor's active site. For this compound, these simulations are vital for understanding its interaction with various nAChR subtypes.

Detailed Research Findings: Docking studies on nicotinoid compounds, the class to which A-85380 belongs, have provided detailed models of their binding modes within the nAChR binding pocket. osti.govsioc-journal.cn These models suggest that the binding is primarily driven by a crucial hydrogen bond between the protonated nitrogen of the ligand's azetidine (B1206935) ring and the carbonyl group of a tryptophan residue (Trp156) in the receptor. osti.gov The nitrogen atom in the pyridine ring is also identified as a key hydrogen bond acceptor site. sioc-journal.cnnih.gov The binding affinity of different nicotinoids is influenced by interactions with a handful of key amino acid residues, including Trp156, Trpβ57, Tyr100, and Tyr204. osti.gov Homology modeling and docking have been successfully used to explain the observed selectivity of related compounds for the α7 nAChR subtype over the α4β2 subtype. nih.gov For neonicotinoids, docking models propose that the pyridine ring's nitrogen can form a hydrogen bond with residues like LEU102 and MET114 via a water molecule, while other parts of the molecule interact with hydrophobic pockets. sioc-journal.cn

Conformational Analysis and Energy Minimization Studies

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. This is crucial for identifying the low-energy, biologically active conformation of flexible molecules like this compound.

Detailed Research Findings: Conformational analysis is a key component in the molecular modeling of A-85380 and its analogues. nih.govacs.org Studies have shown that high-affinity ligands in this series can adopt low-energy, stable conformations that allow for a tight-fit superposition with other potent nAChR agonists like (+)-epibatidine. nih.govacs.org A systematic conformational search on these molecules often involves rotating the pyridine ring around the bond connecting it to the azetidinylmethoxy side chain, followed by energy optimization of all other geometric parameters. acs.org This process helps in identifying the most stable conformers that are likely responsible for the interaction with the receptor. The flexibility of the pyridine-based scaffold allows it to adapt its conformation based on substituents, which in turn influences packing interactions and receptor binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate the chemical structure of compounds with their biological activity using statistical methods. This allows for the predictive design of new, more potent molecules.

Detailed Research Findings: QSAR studies on nicotinoid agonists have been instrumental in developing models to predict binding affinity. nih.gov These models often incorporate pharmacophores, which are essential 3D arrangements of functional groups required for activity. A common pharmacophore for nAChR agonists includes a positively charged head (like the protonated azetidine nitrogen), a hydrogen-bond accepting site (the pyridine nitrogen), and a hydrophobic region. nih.gov Various QSAR approaches have been applied, including:

Hansch-type analysis: This classical approach has revealed that detrimental steric effects are often major factors modulating receptor affinity within a series of related compounds. nih.gov

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR method generates models based on the steric and electrostatic fields of the molecules, providing a more detailed 3D map of favorable and unfavorable interaction regions. CoMFA has been used to successfully merge models from different classes of nicotinoids into a more global, predictive model. nih.gov

Multi-objective Genetic QSAR (MoQSAR): This advanced technique uses genetic programming to develop nonlinear QSAR models that relate nAChR affinity to descriptors like lipophilicity (logP) and Weighted Holistic Invariant Molecular (WHIM) indices. nih.gov

These QSAR models serve as powerful tools for the virtual screening of new chemical libraries and for guiding the synthesis of novel derivatives of this compound with potentially enhanced affinity and selectivity for specific nAChR subtypes. dmed.org.ua

Future Research Directions and Translational Potential in Neuropharmacology

Advancements in Synthetic Methodologies for Novel Analogues

The core structure of 3-(2-Azetidinylmethoxy)pyridine, also known as A-85380, has served as a foundational template for the generation of numerous analogues. Early synthetic efforts focused on modifications of the pyridine (B92270) ring, such as the introduction of halogen substituents at various positions. For instance, the synthesis of 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines has been reported, demonstrating that substitution at the 5 or 6 position, as well as with a 2-fluoro group, can yield compounds with subnanomolar affinity for nAChRs. nih.govacs.org In contrast, bulkier halogen substitutions at the 2-position were found to significantly decrease binding affinity. nih.govacs.org

More recent synthetic strategies are exploring a wider range of structural modifications to improve subtype selectivity and pharmacokinetic properties. This includes the synthesis of analogues with substitutions at the 5' and 6'-positions of the pyridine ring, which have shown a broad range of binding affinities. nih.gov The development of radiolabeled analogues, such as 6-[¹⁸F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, represents a significant advancement for in vivo imaging studies using Positron Emission Tomography (PET), enabling the visualization and quantification of nAChRs in the living brain. nih.gov

Future advancements in synthetic methodologies are expected to leverage combinatorial chemistry and high-throughput synthesis techniques to create large, diverse libraries of azetidinylmethoxy pyridine derivatives. rjppd.org This will enable a more systematic exploration of the chemical space around the core scaffold, facilitating the discovery of novel ligands with optimized therapeutic profiles.

High-Throughput Screening and Lead Identification Strategies for Azetidinylmethoxy Pyridine Derivatives

The identification of promising new drug candidates from large chemical libraries relies on efficient and robust screening methods. High-throughput screening (HTS) has become an indispensable tool in this process. rjppd.orgaragen.com For nAChR ligands like the derivatives of this compound, both binding and functional assays are employed.

Initial screening often involves radioligand binding assays to identify compounds that bind to the target receptor. nih.gov However, these are being increasingly supplemented or replaced by higher-throughput, non-radioactive methods. A prominent HTS method for nAChRs is the use of cell-based assays employing the Fluorometric Imaging Plate Reader (FLIPR). nih.gov This technology allows for the rapid measurement of intracellular calcium changes or membrane potential in response to receptor activation, making it suitable for screening large numbers of compounds for agonist or positive allosteric modulator (PAM) activity. nih.gov

Once initial "hits" are identified through HTS, they undergo a process of lead identification and optimization. aragen.com This involves a battery of secondary assays to confirm activity, determine potency and efficacy, and assess subtype selectivity. rjppd.org For nAChR ligands, this often includes automated electrophysiology platforms that provide higher-throughput patch-clamp recordings from cells expressing specific nAChR subtypes. nih.gov The development of HTS-friendly cell-based assays for specific subtypes, such as α3β4, α4β2, and α6β2-nAChRs, allows for more targeted screening efforts. researchgate.netnih.gov The use of immobilized nAChR stationary phases in chromatography is another innovative approach for the rapid screening and affinity determination of potential ligands. researchgate.net

Future strategies will likely involve the integration of multiple HTS technologies, including DNA-encoded library (DEL) screening and structure-based drug design screening, to more efficiently identify and optimize lead compounds from the vast chemical space of azetidinylmethoxy pyridine derivatives. aragen.com

Refinement of Computational Models for Enhanced Predictive Capability in Ligand Design

Computational modeling has become a cornerstone of modern drug discovery, providing invaluable insights into ligand-receptor interactions and guiding the design of novel molecules. For nAChRs, the absence of high-resolution crystal structures for many subtypes has historically posed a challenge. However, the development of homology models based on related protein structures, such as the acetylcholine-binding protein (AChBP), has enabled significant progress.

Quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling have been instrumental in understanding the structural requirements for high-affinity binding to nAChRs. otavachemicals.com These models can identify key molecular features, such as the spatial arrangement of hydrogen bond donors and acceptors, aromatic rings, and charged groups, that are crucial for potent receptor interaction. By analyzing the properties of known active and inactive compounds, these models can predict the activity of novel, untested molecules.

Recent advancements in computational chemistry, including more sophisticated molecular dynamics simulations and free energy perturbation calculations, are leading to more accurate and predictive models. These refined models can better account for the dynamic nature of receptor-ligand interactions and provide more reliable estimates of binding affinity. For instance, AM1 quantum chemical calculations have been used to understand how bulky substituents in analogues of this compound can induce changes in molecular geometry that affect receptor affinity. nih.govacs.org

The future of computational modeling in this field lies in the development of integrated approaches that combine structural biology, computational chemistry, and machine learning. These models will be able to learn from the ever-growing body of experimental data to make increasingly accurate predictions about the biological activity and pharmacokinetic properties of novel azetidinylmethoxy pyridine derivatives, thereby accelerating the drug discovery process.

Exploration of Additional Neuronal nAChR Subtypes and Their Roles in Diverse Biological Processes

While this compound (A-85380) is well-established as a potent and selective ligand for the α4β2 nAChR subtype, the nicotinic receptor family is incredibly diverse, with numerous other subtypes expressed throughout the central and peripheral nervous systems. nih.govfrontiersin.orgunimore.itnih.gov Each of these subtypes has a unique pharmacological profile and is implicated in a distinct set of physiological and pathological processes. unimore.itnih.govacnp.org

Research has shown that A-85380 also interacts with the α7 nAChR subtype, although with significantly lower affinity compared to α4β2. nih.gov This highlights the potential for developing analogues with altered subtype selectivity. The diverse functions of nAChRs, which are involved in processes ranging from cognitive function and reward to inflammation and pain perception, underscore the importance of exploring the interactions of novel ligands with a broad range of nAChR subtypes. frontiersin.orgunimore.it

The development of subtype-selective ligands is crucial for dissecting the specific roles of different nAChR subtypes and for developing targeted therapies with fewer side effects. acnp.org For example, while α4β2 receptors are a key target for smoking cessation therapies, other subtypes like α3β4 and α7 are being investigated for their roles in pain, inflammation, and cognitive disorders. researchgate.netfrontiersin.org

Future research will undoubtedly focus on characterizing the in vitro and in vivo pharmacology of this compound derivatives at a wider array of nAChR subtypes, including less-studied combinations. This exploration will be facilitated by the availability of cell lines expressing specific human nAChR subtypes and the use of knockout and transgenic animal models. nih.gov A deeper understanding of how these compounds interact with the full spectrum of nAChR subtypes will be essential for realizing their full therapeutic potential in neuropharmacology.

Q & A

Q. What synthetic methodologies are recommended for producing this compound derivatives with radiopharmaceutical applications?

Radiolabeling (e.g., with 18F or 123I) typically involves nucleophilic substitution or coupling reactions. For example, 2-[F-18]fluoro-3-[2(S)-azetidinylmethoxy]pyridine is synthesized via a two-step process: (1) introducing the azetidine moiety through Mitsunobu coupling, and (2) fluorination using [18F]fluoride in the presence of Kryptofix 2.2.2. Reaction optimization focuses on minimizing byproducts via temperature control (80–100°C) and anhydrous conditions .

How can in vitro binding assays be designed to quantify the affinity of this compound derivatives for β2-nAChRs?* Use competition binding assays with tritiated epibatidine ([3H]-(±)-epibatidine) in rat brain membrane preparations. Incubate test ligands with 0.5–1 nM [3H]-epibatidine for 60–90 minutes at 25°C. Non-specific binding is determined using 1 mM nicotine. Calculate Ki values via the Cheng-Prusoff equation, ensuring corrections for ligand depletion and membrane protein concentration (0.1–0.5 mg/mL) .

Advanced Research Questions

Q. How do halogen substitutions at positions 2, 5, or 6 on the pyridine ring influence binding selectivity across nAChR subtypes?

Halogens at positions 5 or 6 enhance β2*-nAChR selectivity (Ki = 11–210 pM), while 2-substituents (Cl, Br, I) reduce affinity due to steric hindrance. For subtype specificity, compare binding in transfected cell lines (e.g., α4β2 vs. α3β4). For example, 5-iodo derivatives show >100-fold selectivity for β2*-over β4-containing receptors. Molecular dynamics simulations can map steric clashes in homology models .

Q. What experimental approaches resolve discrepancies between in vitro binding data and in vivo imaging results for this compound derivatives?

Cross-validate using:

- Boltzmann sigmoidal analysis to correlate in vitro Ki with in vivo receptor occupancy.

- Acetylcholine competition studies : Administer physostigmine (acetylcholinesterase inhibitor) to elevate endogenous acetylcholine, then quantify ligand displacement via PET/SPECT. This accounts for neurotransmitter competition in dynamic in vivo environments .

Q. How can researchers optimize the signal-to-noise ratio in PET imaging using 18F-labeled this compound analogs?

Implement bolus-plus-infusion protocols to achieve steady-state ligand distribution. For example, administer 70% of the dose as a bolus and 30% as a continuous infusion. Use cerebellum (low β2*-nAChR density) as a reference region to calculate specific binding ratios. Validate with blocking studies using varenicline (partial agonist) to confirm displaceable binding .

Q. What strategies mitigate off-target binding of this compound derivatives in complex biological matrices?

- Tissue homogenate pre-incubation : Add 100 μM cold ligand to block non-specific sites.

- Autoradiography with selective inhibitors : Co-incubate with α-conotoxin MII (α6β2* antagonist) to isolate α4β2 contributions.

- Metabolite analysis : Use HPLC to quantify intact radioligand in plasma and brain extracts, ensuring <10% metabolite interference .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and purify via flash chromatography (ethyl acetate gradient).

- Data Analysis : Fit binding curves using nonlinear regression (e.g., GraphPad Prism) with one-site vs. two-site model comparisons via F-test.

- Imaging Protocols : Acquire dynamic PET scans for 90–120 minutes post-injection, with arterial blood sampling for input function correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.